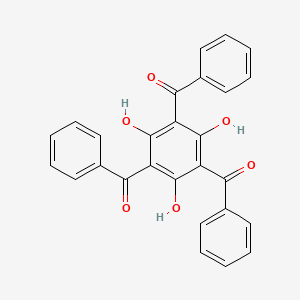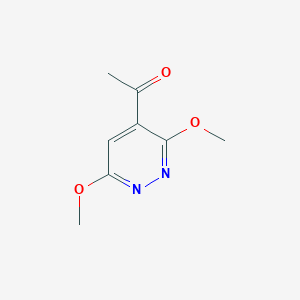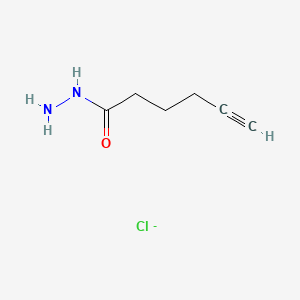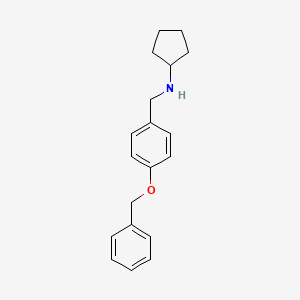
N-(4-(Benzyloxy)benzyl)cyclopentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(Benzyloxy)benzyl)cyclopentanamine is an organic compound with a complex structure that includes a benzyloxy group attached to a benzyl group, which is further connected to a cyclopentanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Benzyloxy)benzyl)cyclopentanamine typically involves multiple steps, starting with the preparation of the benzyloxybenzyl intermediate. One common method involves the reaction of 4-hydroxybenzyl alcohol with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzyl bromide. This intermediate is then reacted with cyclopentanamine under nucleophilic substitution conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(Benzyloxy)benzyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as acyl chlorides or anhydrides can be used for amide formation.
Major Products
Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: 4-methylbenzylcyclopentanamine.
Substitution: N-(4-(Benzyloxy)benzyl)cyclopentanamide.
Applications De Recherche Scientifique
N-(4-(Benzyloxy)benzyl)cyclopentanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of N-(4-(Benzyloxy)benzyl)cyclopentanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxy group can enhance binding affinity through hydrophobic interactions, while the cyclopentanamine moiety can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-(tert-Butyl)benzyl)cyclopentanamine
- N-(4-(Benzyloxy)-3-bromobenzyl)cyclopentanamine
- N-(4-(Benzyloxy)phenyl)cyclopentanamine
Uniqueness
N-(4-(Benzyloxy)benzyl)cyclopentanamine is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this functional group or have different substituents.
Propriétés
Formule moléculaire |
C19H23NO |
|---|---|
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
N-[(4-phenylmethoxyphenyl)methyl]cyclopentanamine |
InChI |
InChI=1S/C19H23NO/c1-2-6-17(7-3-1)15-21-19-12-10-16(11-13-19)14-20-18-8-4-5-9-18/h1-3,6-7,10-13,18,20H,4-5,8-9,14-15H2 |
Clé InChI |
HQJRMKVQDWEQNA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)NCC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B14762339.png)
![14H-Dibenzo[a,j]phenothiazine](/img/structure/B14762341.png)
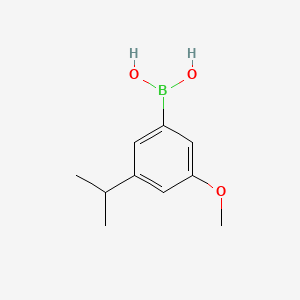

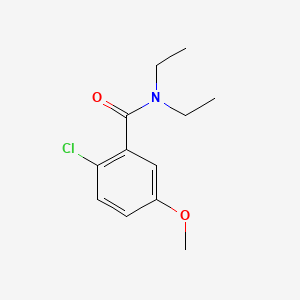
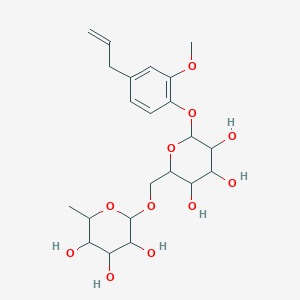
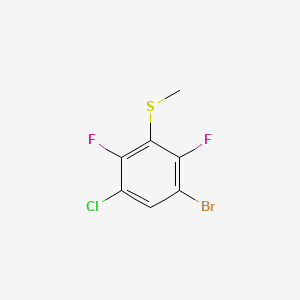
![2-(5-Hydroxy-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B14762392.png)
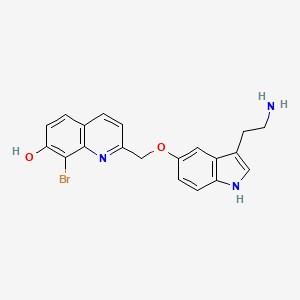
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1-sulfonyl fluoride](/img/structure/B14762407.png)
